molecular formula C6H18Cl2N2 B2416562 1,2-Diamino-4-methylpentane dihydrochloride CAS No. 183196-89-6

1,2-Diamino-4-methylpentane dihydrochloride

Cat. No.: B2416562
CAS No.: 183196-89-6
M. Wt: 189.12
InChI Key: NCDNAUBCSHFYIK-UHFFFAOYSA-N
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Description

1,2-Diamino-4-methylpentane dihydrochloride is an organic compound with the molecular formula C6H16Cl2N2. This compound is a derivative of pentane, featuring two amino groups and a methyl group, making it a versatile chemical in various applications. It is commonly used in scientific research and industrial processes due to its unique chemical properties.

Mechanism of Action

Target of Action

Related compounds such as pt (ii) complex containing the 1r,2r enantiomer of trans-1,2-diamino-4-cyclohexene ligand have been shown to inhibit the viability of aggressive pancreatic adenocarcinoma cells .

Mode of Action

It’s structurally similar compound, pt (ii) complex containing the 1r,2r enantiomer of trans-1,2-diamino-4-cyclohexene ligand, has been shown to alter lipid metabolism in pancreatic adenocarcinoma cells . This suggests that 1,2-Diamino-4-methylpentane dihydrochloride might interact with its targets in a similar manner, leading to changes in cellular metabolism.

Biochemical Pathways

Related compounds have been shown to alter lipid metabolism in cancer cells . This suggests that this compound might affect similar pathways, leading to downstream effects on cell viability and function.

Result of Action

Related compounds have been shown to inhibit the viability of aggressive pancreatic adenocarcinoma cells . This suggests that this compound might have similar effects, potentially leading to decreased cancer cell viability and altered cellular metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Diamino-4-methylpentane dihydrochloride can be synthesized through several methods. One common approach involves the reaction of 4-methylpentan-2-one with ammonia and hydrogen in the presence of a catalyst to form 1,2-diamino-4-methylpentane. This intermediate is then treated with hydrochloric acid to yield the dihydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process may include steps such as distillation, crystallization, and filtration to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

1,2-Diamino-4-methylpentane dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or nitriles.

    Reduction: It can be reduced to form primary amines.

    Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Imines, nitriles.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1,2-Diamino-4-methylpentane dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is used in the study of enzyme mechanisms and protein interactions.

    Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Diamino-4,5-methylenedioxybenzene dihydrochloride
  • 1,2-Diamino-4,5-dimethoxybenzene dihydrochloride
  • 1,2-Diamino-4-cyclohexene dihydrochloride

Uniqueness

1,2-Diamino-4-methylpentane dihydrochloride is unique due to its specific structure, which provides distinct reactivity and interaction profiles compared to other similar compounds. Its methyl group and two amino groups offer unique steric and electronic properties, making it valuable in various chemical and biological applications.

Properties

IUPAC Name

4-methylpentane-1,2-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H16N2.2ClH/c1-5(2)3-6(8)4-7;;/h5-6H,3-4,7-8H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCDNAUBCSHFYIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(CN)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H18Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirred slurry of D,L-leucine amide hydrochloride (50.0 g, 0.300 mole) in anhydrous THF (500 ml) at room temperature under a dry argon atmosphere was added a solution of lithium aluminum hydride (1200 ml-1.0M in THF, 1.20 mole) over a 15 minute period. The mixture was refluxed for 8 h and then quenched by the dropwise addition of H2O (200 ml) while cooling in an ice bath. The mixture was filtered to remove solid and the filtrate was retained. The solid was washed with THF (100 ml) and slurried in hot THF (2×1.0 l). The THF filtrates and washings were combined and the solid was discarded. The THF solution was acidified to pH 1 with concentrated HCl. The solvent was removed in vacuo to give a pale yellow oil. The oil was dissolved in ethanol and the solvent was removed in vacuo to give an oil which crystallized. The crude material was purified by recrystallization from MeOH-ethyl ether to give 42.3 g (75% yield) of the product as a white crystalline solid: mp 228°-30° C.; 1H NMR (DMSO-d6) δ 0.89 (d, J=6.5 Hz, 3 H), 0.90 (d, J=6.5 Hz, 3 H), 1.51 (t, J=7.2 Hz, 2 H), 1.75 (Sept, J=6.7 Hz, 1 H), 3.08 (m, 2 H), 3.49 (m, 1 H).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
1.2 mol
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
75%

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